molecular formula C18H20N2O4S B493900 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B493900
M. Wt: 360.4g/mol
InChI Key: MADRKXQJXCUEBO-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with an ethanesulfonyl group and a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form strong interactions with active sites, while the benzodiazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodiazole core, ethanesulfonyl group, and methoxyphenoxyethyl side chain makes it distinct from other compounds and useful in a variety of applications .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4g/mol

IUPAC Name

2-ethylsulfonyl-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C18H20N2O4S/c1-3-25(21,22)18-19-16-6-4-5-7-17(16)20(18)12-13-24-15-10-8-14(23-2)9-11-15/h4-11H,3,12-13H2,1-2H3

InChI Key

MADRKXQJXCUEBO-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC

Origin of Product

United States

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